molecular formula C17H17N5O B3892952 N-(4-ethylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide

N-(4-ethylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide

Cat. No.: B3892952
M. Wt: 307.35 g/mol
InChI Key: PYGZJAKJLMEDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide: is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Acetamide Formation: The acetamide group can be introduced by reacting the tetrazole derivative with an acylating agent such as acetic anhydride or acetyl chloride.

    Substitution Reaction: The final step involves the substitution of the ethyl group on the phenyl ring, which can be achieved through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Tetrazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Materials Science: These compounds can be used in the synthesis of advanced materials with unique electronic or optical properties.

Biology and Medicine:

    Pharmaceuticals: Tetrazole derivatives are known for their biological activity and are used in the development of drugs for various conditions, including hypertension and bacterial infections.

    Bioconjugation: These compounds can be used to modify biomolecules for research and therapeutic purposes.

Industry:

    Agriculture: Tetrazole derivatives can be used as agrochemicals, including herbicides and fungicides.

    Polymers: These compounds can be incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring is known to mimic carboxylate groups, allowing it to interact with biological targets in a similar manner.

Comparison with Similar Compounds

  • N-(4-methylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide
  • N-(4-chlorophenyl)-2-(5-phenyltetrazol-2-yl)acetamide
  • N-(4-bromophenyl)-2-(5-phenyltetrazol-2-yl)acetamide

Uniqueness: N-(4-ethylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s solubility, stability, and interaction with molecular targets.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-2-13-8-10-15(11-9-13)18-16(23)12-22-20-17(19-21-22)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGZJAKJLMEDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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